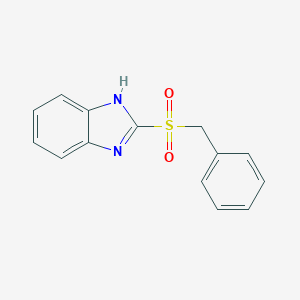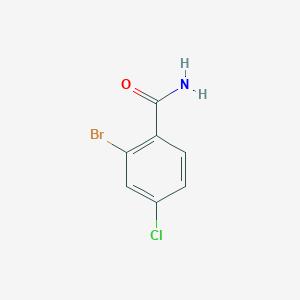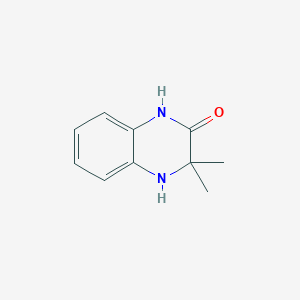
3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Vue d'ensemble
Description
3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.21 g/mol . The IUPAC name for this compound is 3,3-dimethyl-1,4-dihydroquinoxalin-2-one .
Molecular Structure Analysis
The InChI code for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is 1S/C10H12N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3, (H,11,13) . The canonical SMILES structure is CC1(C(=O)NC2=CC=CC=C2N1)C .Physical And Chemical Properties Analysis
3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a light-yellow to yellow powder or crystals . It has a computed XLogP3-AA value of 1.5 , which is a measure of its hydrophobicity.Applications De Recherche Scientifique
Antioxidant Applications The search for antioxidants in various chemical structures has led to the examination of compounds like ethoxyquin and its analogs, which, like 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, contain methyl groups that may influence their antioxidant efficacy. These compounds are used to protect valuable polyunsaturated fatty acids in fish meal, demonstrating the potential for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one derivatives to act as antioxidants in industrial and possibly biomedical contexts (de Koning, 2002).
Alternative Fuel Research Dimethyl ether (DME), though not the same, shares structural characteristics that highlight the potential for derivatives of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in energy research. DME is considered an attractive alternative to conventional diesel fuel for its low emissions and superior combustion performance. This reflects the broader potential of methylated compounds in developing cleaner, more efficient fuels and underscores the importance of exploring similar compounds for environmental benefits (Park & Lee, 2014).
Membrane Structure and Stability The modulation of membrane structure and stability by compounds such as dimethyl sulphoxide (DMSO) suggests that derivatives of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one could similarly impact biomembranes. This could have implications in cryoprotection, cell fusion, and the enhancement of membrane permeability for therapeutic applications (Yu & Quinn, 1998).
Safety and Hazards
The compound is classified under the GHS07 pictogram, with the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKNTOVJVFYGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344226 | |
| Record name | 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
80636-30-2 | |
| Record name | 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Q & A
Q1: What are the key steps involved in the synthesis of 7-Bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one?
A1: While the provided abstracts do not detail the complete synthetic route, one paper focuses on developing a practical synthesis for 7-Bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one []. This suggests that the synthesis likely involves multiple steps and that researchers are actively seeking optimized and efficient methods for its production. The presence of bromine and methoxycarbonyl substituents on the core structure indicates further modifications targeting specific properties or applications. To gain a comprehensive understanding of the synthesis, referring to the full research article [] would be necessary.
Q2: Why is there interest in developing a process for producing 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one?
A2: One of the provided research articles focuses on developing a process for producing 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one []. This suggests that this compound is likely an important intermediate in the synthesis of other, potentially more complex and valuable molecules. The development of an efficient production process for this compound is crucial for facilitating the synthesis of these downstream products. Further research exploring the applications of these downstream products would provide a more complete understanding of the significance of 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


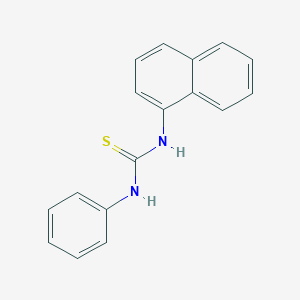
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)
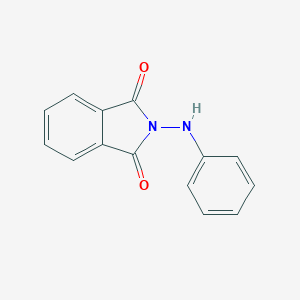

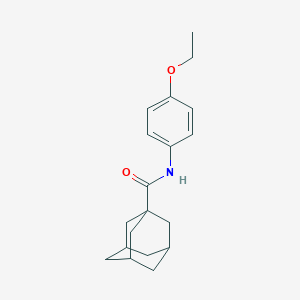
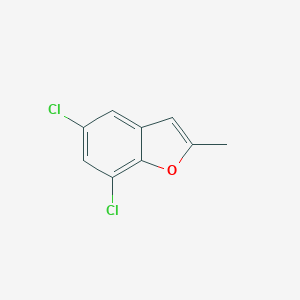
![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)
